

Application Notes and Protocols for Fluo-8 AM Loading in Cultured Neurons

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Compound of Interest

Compound Name: Fluo-8 AM

Cat. No.: B3026470

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Introduction

Fluo-8 AM is a high-performance, green fluorescent calcium indicator used for measuring intracellular calcium concentrations in live cells.[1] As a derivative of Fluo-4 AM, **Fluo-8 AM** offers significant advantages, including approximately twice the brightness of Fluo-4 AM and four times that of Fluo-3 AM.[2][3] A key feature of **Fluo-8 AM** is its efficient loading into cells at room temperature, a characteristic that simplifies experimental workflows and enhances reproducibility compared to Fluo-4 AM, which often requires incubation at 37°C.[2][3][4] These properties make **Fluo-8 AM** an ideal probe for high-throughput screening (HTS) and sensitive calcium imaging applications in cultured neurons.

The acetoxymethyl (AM) ester group facilitates the passive diffusion of the otherwise membrane-impermeant Fluo-8 molecule across the cell membrane. Once inside the neuron, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm.[2][5] Upon binding to free calcium ions (Ca^{2+}), Fluo-8 exhibits a significant increase in fluorescence intensity (over 200-fold), which can be detected using standard fluorescence microscopy or microplate readers with excitation and emission wavelengths of approximately 490 nm and 514 nm, respectively.[1][4]

This document provides a detailed protocol for loading **Fluo-8 AM** into cultured neurons, along with data tables for quick reference and diagrams to illustrate the workflow and underlying signaling pathway.

Data Presentation

Table 1: Spectral and Physical Properties of Fluo-8

| Property | Value | Reference |
|--|-----------|---|
| Excitation Wavelength (max) | ~490 nm | [2] [3] |
| Emission Wavelength (max) | ~514 nm | [2] [3] |
| Dissociation Constant (Kd) for Ca ²⁺ | ~389 nM | [2] [6] |
| Fluorescence Enhancement upon Ca ²⁺ Binding | >200-fold | [4] |
| Recommended Filter Set | FITC | [3] |

Table 2: Reagent Preparation and Recommended Concentrations

| Reagent | Stock Solution | Working Concentration | Notes |
|---|-----------------------------|---|---|
| Fluo-8 AM | 2 to 5 mM in anhydrous DMSO | 1 to 10 μ M (typically 4-5 μ M for most cell lines) | Prepare fresh and protect from light. Store stock solution at -20°C, desiccated. [2] [5] |
| Pluronic F-127 | 10% or 20% in DMSO | 0.02% to 0.04% | A nonionic detergent that aids in the dispersion of Fluo-8 AM in aqueous solutions. [2] [5] [7] |
| Probenecid | 25 mM in 1M NaOH and HHBS | 1 to 2.5 mM | An organic anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells. [2] [7] |
| Hanks' Balanced Salt Solution with HEPES (HHBS) | 1X | 1X | A common physiological buffer for cell-based assays. |

Experimental Protocols

Materials

- **Fluo-8 AM** (e.g., AAT Bioquest, Cat# 21080)
- High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic F-127 (e.g., 20% solution in DMSO)
- Probenecid (optional, but recommended)
- Hanks' Balanced Salt Solution with HEPES (HHBS) or other physiological buffer of choice

- Cultured neurons on coverslips or in microplates
- Growth medium
- Fluorescence microscope or microplate reader with FITC filter set

Protocol for Fluo-8 AM Loading

This protocol is a general guideline and may require optimization for specific neuronal cell types and experimental conditions.

1. Preparation of Stock Solutions:

- **Fluo-8 AM Stock Solution (2-5 mM):** Prepare a stock solution by dissolving **Fluo-8 AM** powder in high-quality, anhydrous DMSO.^{[2][3][5]} For example, to make a 2 mM stock solution from 1 mg of **Fluo-8 AM** (MW ~1045 g/mol), add approximately 478 µL of DMSO. Aliquot and store at -20°C, protected from light and moisture. Stock solutions should be stable for several months under these conditions.^[2]
- **Pluronic F-127 Stock Solution (10%):** If using a solid form, prepare a 10% (w/v) stock solution in DMSO. This solution can be stored at room temperature.
- **Probenecid Stock Solution (25 mM):** To prepare a 25 mM stock solution, dissolve 72 mg of probenecid in 0.3 mL of 1 M NaOH, and then bring the final volume to 10 mL with HHBS or your chosen buffer.^[7]

2. Preparation of Dye Loading Solution:

- On the day of the experiment, thaw the **Fluo-8 AM** stock solution to room temperature.
- Prepare the dye loading solution in a physiological buffer such as HHBS. The final concentration of **Fluo-8 AM** should be between 1-10 µM, with 4-5 µM being a common starting point.^{[1][5]}
- To aid in dye solubilization, add Pluronic F-127 to a final concentration of 0.02-0.04%.^{[3][7]} For example, for a 2X working solution, add 0.08% Pluronic F-127.^[7]
- If dye leakage is a concern, include probenecid at a final concentration of 1-2.5 mM.^[7]

Example Calculation for 1 mL of 1X Loading Solution (5 μ M **Fluo-8 AM**, 0.04% Pluronic F-127, 1 mM Probenecid):

- Start with approximately 950 μ L of HHBS.
- Add 1 μ L of 5 mM **Fluo-8 AM** stock solution.
- Add 4 μ L of 10% Pluronic F-127 stock solution.
- Add 40 μ L of 25 mM Probenecid stock solution.
- Adjust the final volume to 1 mL with HHBS.

3. Loading of Cultured Neurons:

- Aspirate the culture medium from the neurons.
- Gently wash the neurons once with HHBS or your chosen buffer.
- Add the prepared dye loading solution to the neurons. Ensure the cells are completely covered.
- Incubate for 30-60 minutes. A key advantage of **Fluo-8 AM** is that this incubation can be performed at room temperature.[1][3][4] Incubation can also be done at 37°C, which may shorten the required loading time for some cell types.[3][8]

4. Washing:

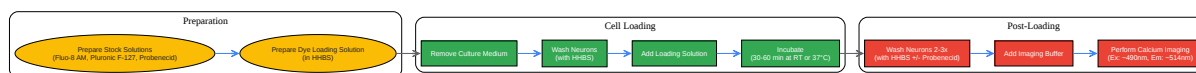
- After incubation, aspirate the dye loading solution.
- Wash the neurons two to three times with fresh, warm (room temperature or 37°C) HHBS to remove any excess, non-hydrolyzed **Fluo-8 AM**. [5] If probenecid was used during loading, it is recommended to include it in the wash buffer as well. [3][7]

5. Imaging:

- The cells are now ready for calcium imaging. Add HHBS or the desired experimental buffer to the cells.

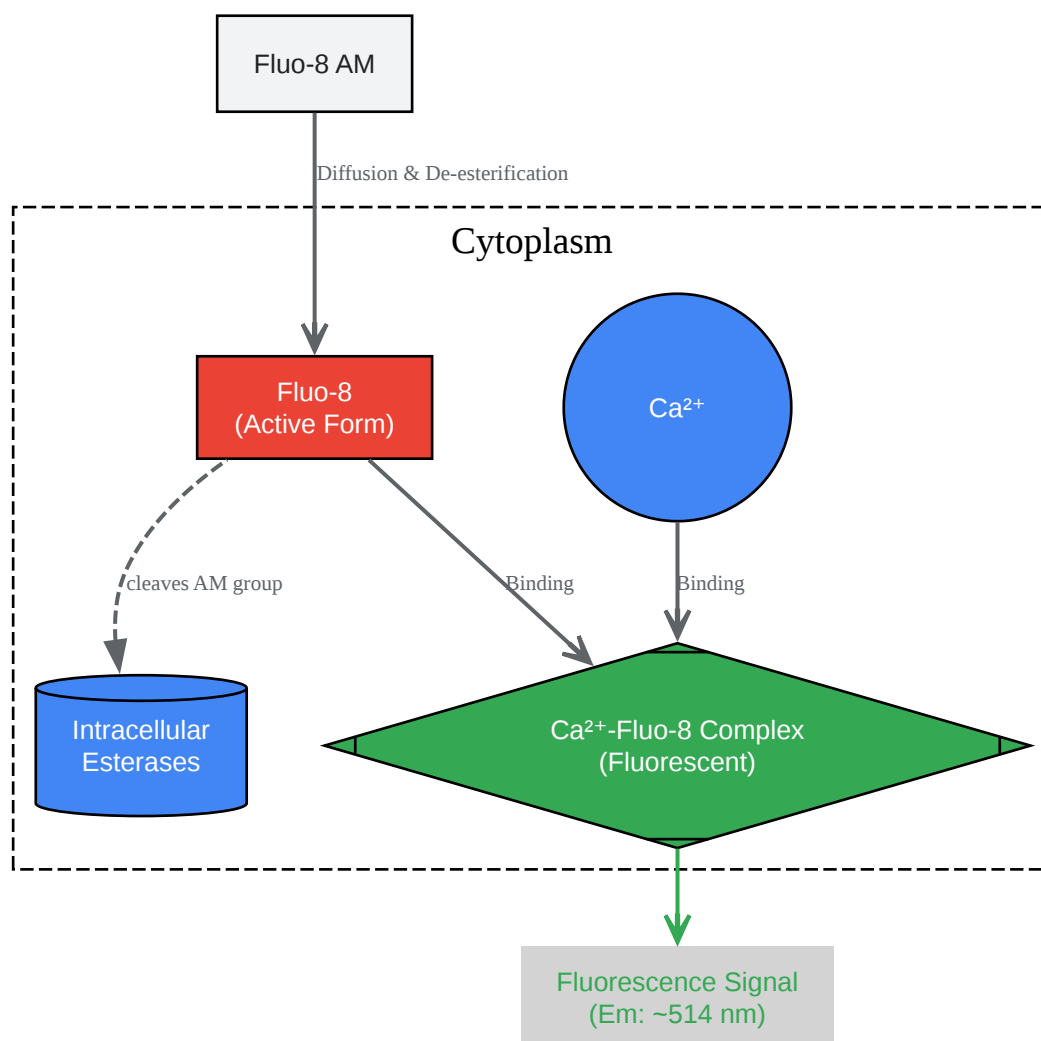
- Excite the Fluo-8-loaded neurons at ~490 nm and record the emission at ~514 nm.[1][4]
- Add your stimulant of interest and record the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

Mandatory Visualizations



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Caption: Experimental workflow for loading cultured neurons with **Fluo-8 AM**.



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Caption: **Fluo-8 AM** activation and calcium detection signaling pathway.

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